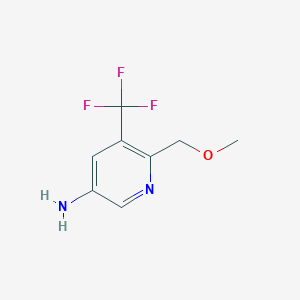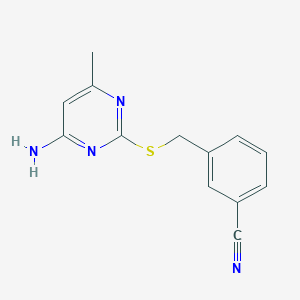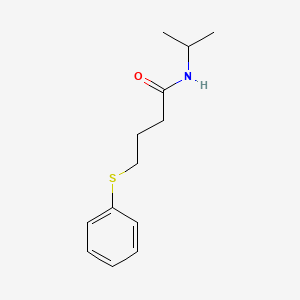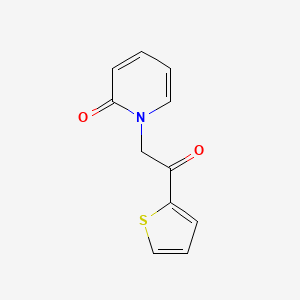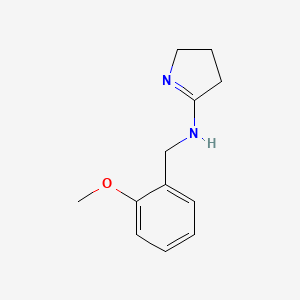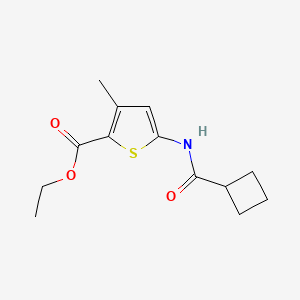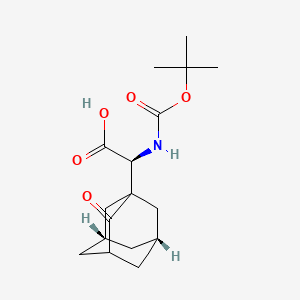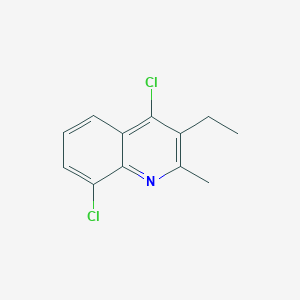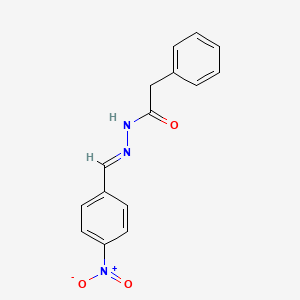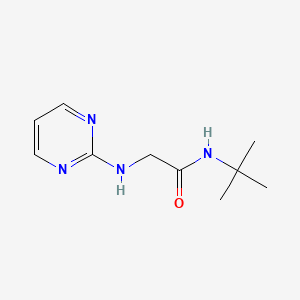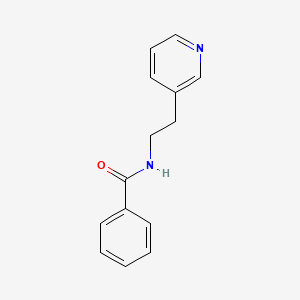
n-(2-(Pyridin-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(Pyridin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s molecular interactions and binding affinities with target proteins have been studied through docking studies, revealing its suitability for further development .
Vergleich Mit ähnlichen Verbindungen
N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamide: This compound features a pyridine ring attached to the benzamide moiety at the 2-position, rather than the 3-position.
N-(Pyridin-4-yl)benzamide: Similar to this compound, but with the pyridine ring attached at the 4-position.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and exhibit structural similarities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChI-Schlüssel |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


